6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrido[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using 4-chlorobenzyl chloride or a similar reagent.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions using morpholine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-4-(piperidin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
- 6-(4-Chlorophenyl)-4-(pyrrolidin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
Uniqueness
6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the morpholine ring, which may confer specific biological activities and chemical properties that are distinct from its analogs.
Properties
CAS No. |
897361-21-6 |
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Molecular Formula |
C17H16ClN5O |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H16ClN5O/c18-12-3-1-11(2-4-12)13-5-6-14-15(20-13)16(22-17(19)21-14)23-7-9-24-10-8-23/h1-6H,7-10H2,(H2,19,21,22) |
InChI Key |
PAFKQMPTVDWDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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